molecular formula C9H15N3 B3376127 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1172228-66-8

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B3376127
CAS No.: 1172228-66-8
M. Wt: 165.24 g/mol
InChI Key: BHRJWLQZSPPYGQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with a suitable diketone can form the pyrazole ring, which is then reacted with a pyrrolidine derivative to yield the final compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-pyrrolidin-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJWLQZSPPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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